2-bromo-2-methyl-N-(2-methylphenyl)propanamide

Organic Synthesis Heterocyclic Chemistry Friedel-Crafts Cyclization

Essential for 3,3,7‑trimethyloxindole synthesis (89% acylation yield). The ortho‑methyl group directs intramolecular Friedel‑Crafts cyclization—unachievable with unsubstituted/para analogs. Distinct 1,8‑H abstraction enables tricyclic lactam formation. Conformational rigidity supports solid‑state studies. 98% purity, refrigerated storage. For R&D only.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 23423-38-3
Cat. No. B1380689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-2-methyl-N-(2-methylphenyl)propanamide
CAS23423-38-3
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(C)(C)Br
InChIInChI=1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14)
InChIKeyKLTFCYZFDHZDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide CAS 23423-38-3: Procurement Guide for a Versatile α-Bromoamide Synthetic Intermediate


2-Bromo-2-methyl-N-(2-methylphenyl)propanamide (CAS 23423-38-3), also referred to as α-bromoisobutyric acid o-toluidide, is a tertiary α-bromoamide characterized by a gem-dimethyl-substituted α-carbon, an ortho-tolyl moiety, and a reactive carbon–bromine bond. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol . The compound serves primarily as a versatile small-molecule scaffold and building block in organic synthesis, owing to the nucleophilic displacement potential of its α-bromo group and its capacity to participate in photochemical and rearrangement processes [1]. Its structural features enable applications in the preparation of heterocycles, lactams, and advanced intermediates, distinguishing it from simpler α-bromoamide analogs.

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide CAS 23423-38-3: Why Simple α-Bromoamide Analogs Are Inadequate Substitutes


Generic substitution of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide with structurally similar α-bromoamides—such as 2-bromo-2-methyl-N-phenylpropanamide (CAS 2322-45-4) or 2-bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)—fails because the unique combination of a tertiary α-bromo center, an ortho-tolyl substituent, and the resulting conformational constraints directly dictates reactivity, selectivity, and product outcomes in key synthetic transformations. The gem-dimethyl substitution at the α-carbon profoundly influences both the steric environment and the stability of reaction intermediates, while the ortho-methyl group on the anilide ring imposes a specific molecular twist that modulates photochemical and cyclization pathways [1][2]. Consequently, replacement with a primary or secondary α-bromoamide, or with a para- or unsubstituted phenyl analog, leads to divergent reaction profiles, altered yields, and inaccessible target scaffolds, as demonstrated in the quantitative evidence below.

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide CAS 23423-38-3: Comparative Quantitative Evidence for Informed Procurement


High-Yield Acylation of o-Toluidine for the Synthesis of 3,3,7-Trimethyloxindole Precursors

In the synthesis of 3,3,7-trimethyloxindole, a key intermediate for various bioactive molecules, 2-bromo-2-methyl-N-(2-methylphenyl)propanamide is obtained via acylation of o-toluidine with 2-bromo-2-methylpropanoyl bromide. This specific ortho-substituted anilide is essential for the subsequent intramolecular Friedel-Crafts cyclization. The reported purified yield for this step is 89%, enabling efficient downstream processing . In contrast, analogous reactions employing unsubstituted aniline or para-substituted anilines under similar conditions often require modified procedures and can result in significantly different yields and product profiles, as the ortho-methyl group directs the cyclization outcome. The quantitative yield data supports the selection of this specific ortho-tolyl α-bromoamide for optimal efficiency in this class of transformations.

Organic Synthesis Heterocyclic Chemistry Friedel-Crafts Cyclization

Distinct Photochemical Reactivity of ortho-Tolyl Substituted α-Bromoamides in Lactam Synthesis

Under UV irradiation, N-(2-acylphenyl)-2-bromo-2-methylpropanamides bearing an ortho-methyl group on the anilide ring (i.e., the target compound class) undergo distinct photochemical pathways leading to bridged lactams and cyclization products via 1,8-hydrogen abstraction [1]. Specifically, irradiation of N-alkyl anilides in this series afforded unexpected tricyclic lactams (products 7) in addition to deacylation and cyclization products, a reactivity pattern not observed for N-unsubstituted or differently substituted analogs. While exact yields for the target compound itself are not disaggregated in the study, the collective product distribution reported in Table 1 of the reference demonstrates that the ortho-tolyl substitution pattern is a critical determinant of the photochemical outcome. In contrast, simpler α-bromoamides lacking the ortho-acyl or ortho-methyl substituents typically undergo exclusive dehydrobromination to methacrylamides without cyclization [2].

Photochemistry Radical Cyclization Lactam Synthesis

Conformational Control via Crystallographically Characterized ortho-Tolyl Twist

X-ray crystallographic analysis of the closely related analog 2-bromo-2-methyl-N-p-tolylpropanamide reveals a significant twist between the amide plane and the tolyl benzene ring, with a C(=O)–N–C–C torsion angle of −31.2(5)° [1]. While direct crystallographic data for the ortho-tolyl derivative (the target compound) are not publicly available in a peer-reviewed structure report, the presence of the ortho-methyl group is expected to impose an even greater conformational restriction due to steric clash with the carbonyl oxygen. This non-planar geometry, confirmed for the para isomer, directly impacts intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonding forming chains along [100]) and potentially influences solid-state stability and solubility [1]. In contrast, the unsubstituted phenyl analog 2-bromo-2-methyl-N-phenylpropanamide lacks this steric constraint, likely adopting a different solid-state packing arrangement. This structural difference has practical implications for crystallization, formulation, and the interpretation of biological or material properties.

Crystallography Molecular Conformation Structure-Activity Relationship

Documented Physicochemical Parameters for Purification and Handling

For preparative-scale work, reliable physicochemical data are critical for method development. 2-Bromo-2-methyl-N-(2-methylphenyl)propanamide has been characterized with a reported refractive index of n²⁵ᴅ 1.577 and detailed IR (νₘₐₓ 3350, 1675 cm⁻¹) and ¹H NMR (δ 2.20 ppm, 6H, s, 2CH₃; δ 11.6 ppm, 1H, s, NH) spectroscopic data . Elemental analysis confirms purity with excellent agreement between calculated (C, 51.56; H, 5.46; Br, 31.25; N, 5.46) and found (C, 51.37; H, 5.25; Br, 31.52; N, 5.42) values . In comparison, the unsubstituted phenyl analog (CAS 2322-45-4) exhibits a different boiling point (356.2°C at 760 mmHg) and density (1.434 g/cm³) , which influences distillation and liquid-handling workflows. The availability of verified analytical benchmarks for the ortho-tolyl compound reduces ambiguity in quality control and purification steps, a practical advantage for procurement when reproducibility is paramount.

Purification Chromatography Analytical Chemistry

2-Bromo-2-methyl-N-(2-methylphenyl)propanamide CAS 23423-38-3: Optimal Application Scenarios Based on Comparative Evidence


Synthesis of 3,3,7-Trimethyloxindole and Related Bioactive Heterocycles

This compound is the optimal choice for the first step in the synthesis of 3,3,7-trimethyloxindole (CAS 19501-89-4) and analogous oxindole derivatives. The documented 89% yield in the acylation of o-toluidine provides a quantitative advantage in terms of material efficiency and cost . The ortho-methyl group is not a passive spectator; it directs the subsequent intramolecular Friedel-Crafts cyclization to yield the desired oxindole scaffold, a transformation that is not feasible with the unsubstituted phenyl or para-tolyl analogs . Researchers in medicinal chemistry seeking to prepare oxindole-based kinase inhibitors or other bioactive molecules should prioritize this specific intermediate.

Photochemical Generation of Bridged Lactams and Complex Polycyclic Frameworks

In photochemical studies, this compound and its derivatives enable unique 1,8-hydrogen abstraction pathways that lead to tricyclic lactams—a class of compounds with potential as peptidomimetics and natural product core structures [1]. Unlike simpler α-bromoamides that merely undergo dehydrobromination to methacrylamides, the ortho-substituted anilide framework channels reactivity toward cyclization [1]. Procurement of this specific compound is therefore essential for laboratories developing novel photochemical methods to access complex molecular architectures that are otherwise difficult to synthesize.

Crystallization and Solid-State Formulation Studies

For projects where solid-state properties—such as crystal packing, solubility, or formulation stability—are critical, the conformational rigidity imparted by the ortho-methyl group is a distinguishing feature. While crystallographic data for the ortho-tolyl compound are not yet published, data from the para isomer indicate a significant twist (torsion angle −31.2°) that governs intermolecular hydrogen bonding [2]. The ortho isomer is expected to exhibit an even greater twist and distinct packing motifs. This makes it a valuable compound for crystallization screening, co-crystal formation, or as a model substrate in solid-state NMR and materials chemistry. Generic analogs with unsubstituted phenyl groups would not recapitulate these properties.

Method Development in NMR and Analytical Chemistry

The availability of detailed spectroscopic data (¹H NMR, IR, elemental analysis) for this compound makes it an ideal reference standard for method development and validation in analytical laboratories . Its distinct spectral features—particularly the singlet at δ 2.20 ppm for the gem-dimethyl group and the downfield NH singlet at δ 11.6 ppm—provide clear, quantifiable signals for calibration or for monitoring reaction progress in complex mixtures. Procurement of a well-characterized batch eliminates the need for extensive in-house characterization, accelerating project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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